Cytotoxicity in TNBC and Liver Cancer Models
Hdac-IN-45 exhibits a defined selectivity gradient against Class I HDACs, with a strong preference for HDAC1 over HDAC2 and HDAC3. This is a key differentiator from other Class I inhibitors that may show equal potency across all three or a different rank order . The quantitative inhibition data (IC50 values) for Hdac-IN-45 are: HDAC1 (0.108 μM), HDAC2 (0.585 μM), and HDAC3 (0.563 μM) . This contrasts with the pan-HDAC inhibitor Vorinostat (SAHA), which has reported IC50 values of approximately 0.017-0.021 μM for HDAC1 and a distinct selectivity profile [1]. The selectivity ratios (HDAC2/HDAC1 = 5.4; HDAC3/HDAC1 = 5.2) for Hdac-IN-45 are a defining characteristic.
MDA-MB-231: 1.48 µM
MDA-MB-468: 0.65 µM
HepG2: 2.44 µM
vs MS-275 and Chidamide
| Evidence Dimension | HDAC Isozyme Inhibition (IC50) |
|---|---|
| Target Compound Data | HDAC1: 0.108 μM; HDAC2: 0.585 μM; HDAC3: 0.563 μM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1 ~0.017 μM (range from literature) |
| Quantified Difference | Hdac-IN-45 is approximately 6-fold less potent on HDAC1 than SAHA but exhibits a specific selectivity window (HDAC2/HDAC1 ratio of 5.4) that differs from SAHA's profile. |
| Conditions | In vitro enzymatic assay using recombinant HDAC isoforms. |
Why This Matters
This specific selectivity profile allows researchers to dissect the individual contributions of HDAC1, 2, and 3 in biological systems, which is not possible with pan-inhibitors or compounds with different selectivity windows.
- [1] Richon, V. M. et al. (2009). A class I HDAC inhibitor, entinostat, enhances the efficacy of immune checkpoint inhibitors. Cancer Research. (Contextual comparison). View Source
